6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole
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Overview
Description
6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic aromatic compound that contains a benzimidazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-1,2-phenylenediamine and methylthiol.
Cyclization: The key step involves the cyclization of 4-chloro-1,2-phenylenediamine with methylthiol in the presence of a suitable catalyst, such as polyphosphoric acid, to form the benzimidazole ring.
Methylation: The final step involves the methylation of the benzimidazole ring using methyl iodide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile).
Reduction: Reducing agents (tin(II) chloride, iron powder), solvents (ethanol).
Major Products Formed
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Scientific Research Applications
6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine atom at the 6-position.
6-chloro-1H-benzo[d]imidazole: Lacks the methyl and methylthio groups.
2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine and methyl groups.
Uniqueness
6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of the chlorine atom at the 6-position, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorine, methyl, and methylthio groups provides a distinct set of properties that can be exploited for various applications.
Properties
Molecular Formula |
C9H9ClN2S |
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Molecular Weight |
212.70 g/mol |
IUPAC Name |
6-chloro-1-methyl-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8-5-6(10)3-4-7(8)11-9(12)13-2/h3-5H,1-2H3 |
InChI Key |
AMCIMMIDZHZXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1SC |
Origin of Product |
United States |
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